2-氟-6-甲基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Fluoro-6-methylbenzenesulfonyl chloride is a chemical entity that can be inferred to have applications in various synthetic processes based on the literature provided. While the exact compound is not directly studied in the papers, related sulfonyl chlorides and their derivatives are frequently utilized in the synthesis of pharmaceuticals, pesticides, and other organic molecules.

Synthesis Analysis

The synthesis of related fluoronitrobenzenesulfonyl chlorides has been described, indicating that these compounds can be prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction followed by oxidative cleavage with chlorine . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . These methods suggest that 2-Fluoro-6-methylbenzenesulfonyl chloride could potentially be synthesized through similar pathways, with modifications to accommodate the methyl group.

Molecular Structure Analysis

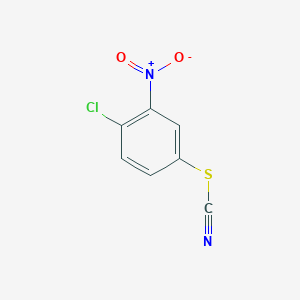

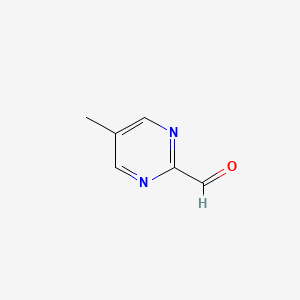

Although the molecular structure of 2-Fluoro-6-methylbenzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of sulfonyl chlorides typically consists of a sulfonyl group (SO2) bonded to a chloro substituent. The presence of a fluorine atom and a methyl group in the compound would influence its electronic properties and reactivity due to the electron-withdrawing nature of fluorine and the electron-donating effect of the methyl group.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is well-documented, with their ability to undergo nucleophilic substitution reactions being a key feature . For instance, fluoroalkylsulfonyl chlorides have been used in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions . This suggests that 2-Fluoro-6-methylbenzenesulfonyl chloride could also participate in similar reactions, potentially serving as a source of fluorinated radicals or as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-methylbenzenesulfonyl chloride can be extrapolated from related compounds. Sulfonyl chlorides are generally stable under normal conditions but can be reactive towards nucleophiles. The introduction of a fluorine atom would likely increase the compound's stability and resistance to hydrolysis due to the strong carbon-fluorine bond. The methyl group might slightly increase the compound's hydrophobic character. The solvation structure and energy profile of similar sulfonyl chloride reactions in ionic liquids and conventional solvents have been studied, providing insights into their behavior in different environments .

科学研究应用

Automated Sample Extraction and Analysis

2-Fluoro-6-methylbenzenesulfonyl chloride is utilized in developing high-throughput methods for measuring trace levels of certain compounds in biological samples. For instance, a method involving automated solid-phase extraction (SPE) cleanup followed by high-performance liquid chromatography-tandem mass spectrometry has been developed to measure trace levels of perfluorinated organic acids and amides in human serum and milk. The method is sensitive, not labor-intensive, and involves minimal manual sample preparation, making it suitable for large epidemiologic studies to assess exposure to perfluorochemicals (Kuklenyik et al., 2004).

Environmental and Health Monitoring

Perfluorooctanesulfonyl fluoride (POSF) related materials, which include compounds similar to 2-Fluoro-6-methylbenzenesulfonyl chloride, have been extensively used as surfactants, paper and packaging treatments, and surface protectants. Studies have identified metabolites like perfluorooctanesulfonate (PFOS) in the serum and liver of non-occupationally exposed humans and wildlife, leading to increased concern about the persistence and potential toxicity of these compounds. Research in this field is essential to understand the distribution and impact of these compounds, providing vital data for risk assessment and regulatory decisions (Olsen et al., 2004).

Medical Imaging and Diagnostics

Compounds related to 2-Fluoro-6-methylbenzenesulfonyl chloride have applications in medical imaging, particularly in positron emission tomography (PET). For example, fluorine-18-6-fluoro-L-Dopa has been used to evaluate striatal dopaminergic function in humans. Research in this domain contributes to better understanding and diagnosing conditions like Parkinson's disease, showcasing the critical role of these compounds in advancing medical science (Wahl & Nahmias, 1996).

安全和危害

属性

IUPAC Name |

2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMJQYFCCNCOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylbenzenesulfonyl chloride | |

CAS RN |

1092350-02-1 |

Source

|

| Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)